Bromobenzene-2,3-dihydrodiol

描述

Molecular Architecture and Isomerism

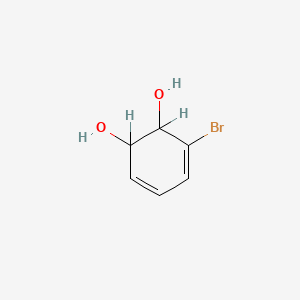

Bromobenzene-2,3-dihydrodiol possesses the molecular formula C₆H₇BrO₂ with a molecular weight of 191.022 atomic mass units. The compound belongs to the class of organic compounds known as bromohydrins, which are characterized as alcohols substituted by a bromine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. More specifically, this compound is classified as an organic hydroxy compound featuring a cyclohexadiene ring system with two hydroxyl groups and one bromine substituent.

The structural architecture of this compound is based on a six-membered carbon ring system that has undergone dearomatization through the addition of hydroxyl groups at the 2 and 3 positions, with a bromine atom located at the 3 position of the original benzene ring. The systematic name for this compound is 3-bromocyclohexa-3,5-diene-1,2-diol, which accurately describes its structural features. The compound exhibits a specific stereochemical arrangement with the hydroxyl groups positioned in a cis configuration relative to each other.

The molecular structure can be represented by the SMILES notation OC1C=CC=C(Br)C1O, which illustrates the cyclohexadiene framework with the characteristic substitution pattern. The InChI representation provides a more detailed structural description: InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H, confirming the presence of two hydroxyl groups and one bromine atom within the six-membered ring system.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇BrO₂ | |

| Molecular Weight | 191.022 g/mol | |

| Monoisotopic Mass | 189.96294 Da | |

| CAS Registry Number | 82683-92-9 | |

| InChI Key | KLPGXZKAVBGFGF-UHFFFAOYSA-N |

The compound exists as a constitutional isomer within the broader family of bromobenzene dihydrodiols. The specific 2,3-dihydrodiol isomer represents one possible product of the dearomative dihydroxylation of bromobenzene, with the hydroxyl groups positioned adjacent to each other on the ring system. This particular substitution pattern distinguishes it from other potential isomers such as the 3,4-dihydrodiol variant, which has different synthetic utility and biological properties.

Spectroscopic Identification (NMR, IR, MS)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm its molecular structure and substitution pattern. While comprehensive spectroscopic data is limited in the available literature, the compound's structural assignment is supported by its chemical behavior and comparison with related compounds.

Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation of this compound. The compound's NMR characteristics would be expected to show distinct signals corresponding to the diene protons, the methine protons bearing the hydroxyl groups, and the exchangeable protons of the hydroxyl functionalities. The presence of the bromine substituent would influence the chemical shifts of adjacent carbon and hydrogen atoms through both electronic and magnetic effects.

Mass spectrometry provides definitive molecular weight confirmation, with the compound showing a monoisotopic mass of 189.96294 Da. The characteristic bromine isotope pattern would be observable in mass spectral analysis, with peaks separated by approximately 2 mass units reflecting the presence of ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely involve loss of water molecules from the hydroxyl groups and potential loss of bromine or hydrogen bromide under appropriate ionization conditions.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the hydroxyl groups, with broad O-H stretching vibrations typically observed in the 3200-3600 cm⁻¹ region. The C=C stretching vibrations of the diene system would appear in the 1600-1650 cm⁻¹ range, while C-Br stretching would be observed at lower frequencies around 500-600 cm⁻¹.

Thermodynamic and Kinetic Properties

The thermodynamic properties of this compound are influenced by several structural factors including the presence of hydrogen bonding capabilities through the hydroxyl groups, the electron-withdrawing effect of the bromine substituent, and the partially unsaturated nature of the cyclohexadiene ring system. These features collectively determine the compound's stability, solubility characteristics, and reactivity patterns.

The presence of two hydroxyl groups in a vicinal arrangement provides significant opportunities for intramolecular and intermolecular hydrogen bonding, which affects both the compound's physical properties and its chemical behavior. The hydrogen bonding capacity influences the compound's solubility in polar solvents and its tendency to form crystalline structures through intermolecular hydrogen bond networks.

The bromine substituent contributes to the compound's overall polarity and affects its electronic distribution through inductive and resonance effects. This halogen substitution influences the compound's reactivity toward nucleophilic and electrophilic reagents, as well as its participation in various organic transformations. The electron-withdrawing nature of bromine also affects the acidity of the hydroxyl groups, making them more acidic than those in unsubstituted cyclohexadienediols.

Kinetic studies of reactions involving this compound would reveal information about its reactivity patterns and stability under various conditions. The compound's participation in enzymatic transformations, particularly those catalyzed by cytochrome P450 enzymes, demonstrates its biological relevance and metabolic significance. The kinetic parameters for such enzymatic reactions would provide insights into the compound's role in metabolic pathways and its potential for biotransformation.

Acid-Base Behavior and pKa Determination

The acid-base properties of this compound are primarily determined by the presence of two hydroxyl groups attached to the cyclohexadiene ring system. According to available data, the compound is characterized as an extremely weak basic compound, essentially neutral based on its pKa values. This behavior is consistent with the presence of hydroxyl groups that can act as weak acids through proton dissociation.

The pKa values of the hydroxyl groups in this compound are influenced by several structural factors. The electron-withdrawing effect of the bromine substituent increases the acidity of the hydroxyl groups compared to unsubstituted analogs. Additionally, the position of the bromine atom relative to the hydroxyl groups affects the magnitude of this inductive effect, with closer proximity resulting in greater acidification.

The vicinal arrangement of the two hydroxyl groups creates additional complexity in the acid-base behavior of the compound. The first deprotonation event would involve the loss of a proton from one hydroxyl group, forming a phenolate-like anion. The resulting negative charge would influence the acidity of the remaining hydroxyl group through electrostatic effects, generally making the second deprotonation more difficult.

The compound's acid-base behavior is also relevant to its biological activity and metabolic processing. The ability of the hydroxyl groups to participate in hydrogen bonding interactions affects the compound's binding affinity to various biological targets, including enzymes and receptors. The pH-dependent equilibrium between protonated and deprotonated forms influences the compound's bioavailability and cellular uptake mechanisms.

Environmental factors such as temperature, ionic strength, and the presence of other chemical species can influence the apparent pKa values of this compound. These effects are particularly important in biological systems where the compound may encounter varying pH conditions and complex chemical environments that can shift the acid-base equilibria.

属性

IUPAC Name |

3-bromocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGXZKAVBGFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)Br)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002844 | |

| Record name | 3-Bromocyclohexa-3,5-diene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82683-92-9 | |

| Record name | 3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82683-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082683929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromocyclohexa-3,5-diene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Organic Synthesis

Bromobenzene-2,3-dihydrodiol serves as a precursor in the synthesis of various organic compounds. Its dihydrodiol structure allows for further transformations that are crucial in synthetic chemistry.

- Dearomative Dihydroxylation : The compound can undergo dearomative dihydroxylation reactions, which are essential for synthesizing complex molecules. For instance, recent studies have demonstrated its utility in synthesizing lycoricidine and narciclasine through arenophile-mediated reactions . This process enables the selective formation of highly functionalized small molecules.

- Synthesis of Phenolic Compounds : this compound can be converted into phenolic compounds, which are vital in pharmaceuticals and agrochemicals. The conversion involves rearrangement to produce 2- and 3-bromophenol, highlighting its potential as a synthetic intermediate .

Environmental Studies

The environmental impact of bromobenzene derivatives, including this compound, has been a subject of research due to their persistence and toxicity.

- Toxicological Assessments : Studies have indicated that bromobenzene and its derivatives can cause liver necrosis and other toxic effects in animal models . The metabolism of bromobenzene involves the formation of toxic metabolites that can lead to significant health risks. Understanding these pathways is crucial for assessing environmental safety and regulatory measures.

Case Study 1: Toxicity Assessment

A comprehensive toxicological review assessed the effects of bromobenzene exposure on Fischer 344/N rats and B6C3F1 mice. The study revealed dose-dependent liver lesions and highlighted the importance of understanding the metabolic pathways leading to toxicity .

| Parameter | Fischer 344/N Rats | B6C3F1 Mice |

|---|---|---|

| Exposure Duration | 13 weeks | 13 weeks |

| Observed Effects | Liver lesions | Kidney lesions |

| Administration Method | Inhalation | Gavage |

Case Study 2: Synthesis of Bioactive Compounds

Research published in Proceedings of the National Academy of Sciences demonstrated the use of this compound as a starting material for synthesizing bioactive compounds through dioxygenase-catalyzed reactions . This approach showcases its versatility in generating pharmacologically relevant structures.

相似化合物的比较

Structural and Metabolic Divergence

The positional isomerism between bromobenzene-2,3-dihydrodiol and bromobenzene-3,4-dihydrodiol critically impacts their metabolic roles:

- Bromobenzene-3,4-dihydrodiol: Generated in hepatocytes from phenobarbital-treated rats, this compound is the primary precursor of 4-bromocatechol, which undergoes further oxidation or conjugation . Its 3,4-diol configuration aligns with enzymatic preferences for catechol formation.

- Instead, hepatocytes rapidly conjugate bromophenols (e.g., 2-bromophenol), restricting their role in downstream metabolism .

Enzymatic Selectivity

Cytochrome P450 enzymes and epoxide hydrolases exhibit positional specificity. The 3,4-dihydrodiol pathway dominates in bromobenzene metabolism due to steric and electronic factors favoring epoxidation at the 3,4-position .

Comparison with Indole-2,3-dihydrodiol

Indole-2,3-dihydrodiol, a bacterial metabolite, shares structural similarities (aromatic ring with 2,3-diol groups) but diverges in function:

- Biochemical Role : In Acinetobacter and Cupriavidus spp., indole-2,3-dihydrodiol is an intermediate in indigo biosynthesis. It is oxidized to indoxyl, which dimerizes to form indigo .

- Enzymatic Systems : Bacterial Rieske-type dioxygenases (e.g., toluene dioxygenase) catalyze the formation of cis-dihydrodiols, unlike mammalian cytochrome P450 systems .

Comparison with Halogenated Aromatic Dihydrodiols

4-Bromotoluene-cis-2,3-dihydrodiol

Produced via toluene dioxygenase in bacteria, this compound features a methyl group and bromine substituent. Its 2,3-diol configuration is analogous to this compound but is metabolized via bacterial pathways for aromatic ring cleavage .

1,2-Dichlorobenzene-cis-3,4-dihydrodiol

This chlorinated dihydrodiol, formed by bacterial dioxygenases, highlights the influence of halogen type and position. Chlorine’s electronegativity alters regioselectivity, favoring 3,4-dihydrodiol formation over 2,3 .

Data Tables

Table 1: Structural and Metabolic Comparison of Key Dihydrodiols

Table 2: Key Research Findings

准备方法

Bacterial Strains and Biotransformation Conditions

The dioxygenase enzymes in Escherichia coli JM109 (pDTG601a) are widely employed for this transformation. Fermentation occurs in a medium containing bromobenzene as the sole carbon source, with optimal yields achieved at scales ranging from milligrams to kilograms. The process involves aerobic conditions at 25–30°C, with continuous agitation to ensure oxygen availability. Post-fermentation, the dihydrodiol is extracted using dichloromethane and purified via column chromatography.

Table 1: Microbial Oxidation Parameters

| Parameter | Specification |

|---|---|

| Bacterial Strain | E. coli JM109 (pDTG601a) |

| Substrate | Bromobenzene |

| Temperature | 25–30°C |

| Reaction Time | 48–72 hours |

| Yield | 70–85% (isolated) |

Stereochemical Control and Byproduct Management

The enzymatic cis-dihydroxylation exclusively produces the 1S,2S-enantiomer of this compound, avoiding racemic mixtures common in chemical methods. Key byproducts include 3-bromocatechol and 2-bromophenol, arising from spontaneous dehydration of the dihydrodiol intermediate. These are minimized by maintaining neutral pH and low temperatures during extraction.

Chemoenzymatic Synthesis from Dihydrodiol Derivatives

Chemoenzymatic approaches combine microbial oxidation with subsequent chemical modifications to access advanced intermediates. These methods are favored for synthesizing derivatives like 5-substituted dihydrodiols.

Key Synthetic Steps

A representative route involves:

-

Microbial Dihydroxylation : Bromobenzene is first converted to cis-1,2-dihydrodiol using E. coli JM109.

-

Epoxidation and Reductive Opening : Treatment of the dihydrodiol with mCPBA forms an epoxide, which undergoes reductive opening with NaBH₄ to introduce a hydroxyl group at C-4.

-

Azide Installation : Cyclic sulfite chemistry installs an azide at C-6, enabling subsequent Staudinger reactions or reductions to amines.

Table 2: Chemoenzymatic Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → rt | 78% |

| Reductive Opening | NaBH₄, MeOH, −20°C | 82% |

| Azide Installation | SOCl₂, pyridine, then NaN₃, DMF | 65% |

Late-Stage Functionalization

Chemical Dihydroxylation Strategies

Chemical methods, though less stereoselective, offer rapid access to dihydrodiols under non-enzymatic conditions. These are useful when microbial infrastructure is unavailable.

Arenophile-Mediated Dihydroxylation

Dearomative dihydroxylation employs arenophiles like N₂H₄ (hydrazine) or KOH in iPrOH to oxidize bromobenzene. The reaction proceeds via a [4+2] cycloaddition followed by oxidative cleavage.

Table 3: Chemical Dihydroxylation Conditions

| Reagent System | Temperature | Time | Yield |

|---|---|---|---|

| N₂H₄, 100°C | 100°C | 12 h | 45% |

| KOH, iPrOH | 100°C | 12 h | 38% |

| CuCl₂, NH₄OH | 25°C | 5 min | 52% |

Limitations and Byproduct Formation

Chemical routes predominantly yield racemic mixtures, necessitating chiral resolution for enantiopure products. Side products like 2-bromophenol (from dehydration) and bromocatechols (from overoxidation) are common, reducing overall efficiency.

Comparative Analysis of Methods

Efficiency and Scalability

-

Microbial Oxidation : High enantioselectivity (>99% ee) and scalability to kilogram quantities. Limited by specialized fermentation equipment.

-

Chemoenzymatic Synthesis : Enables diverse functionalization but requires multi-step purification.

-

Chemical Dihydroxylation : Rapid but low stereocontrol; suitable for small-scale racemic synthesis.

常见问题

What are the optimal enzymatic methods for synthesizing Bromobenzene-2,3-dihydrodiol, and how do reaction conditions influence yield?

Basic Research Question

this compound is typically synthesized via microbial dioxygenase systems. Toluene dioxygenase (TDO) and biphenyl-2,3-dioxygenase (BphA) are key enzymes for dihydroxylation of aromatic substrates. For example:

- Substrate specificity: Enzymes like BphA catalyze the conversion of brominated aromatics (e.g., 4-bromotoluene) to cis-dihydrodiols .

- Reaction parameters: Optimal pH (6.5–7.5), temperature (25–30°C), and dissolved oxygen levels (≥20% saturation) are critical. Substrate concentration should not exceed 2 mM to avoid enzyme inhibition .

- Validation: Monitor reaction progress using HPLC with UV detection (λ = 254 nm) or GC-MS after derivatization (e.g., silylation).

How can isotopic labeling (e.g., deuterium) be utilized to study the metabolic pathways of this compound?

Advanced Research Question

Deuterated analogs (e.g., Bromobenzene-2,3,5,6-d4) enable tracking of metabolic intermediates. Key steps include:

- Synthesis : Use deuterated precursors (e.g., Bromobenzene-d4, CAS 64646-03-3) in microbial systems to generate labeled dihydrodiols .

- Analytical methods :

- NMR : Compare and spectra to confirm deuterium incorporation.

- Mass spectrometry : Detect mass shifts (e.g., +4 Da for d4-labeled compounds) in metabolites .

- Applications : Study catabolic pathways in Rhodococci or Pseudomonas spp. to identify rate-limiting steps in degradation .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Characterization requires a combination of techniques:

- NMR :

- -NMR: Identify vicinal diol protons (δ 4.8–5.2 ppm, cis coupling ).

- -NMR: Detect hydroxylated carbons (δ 70–75 ppm) .

- Chromatography :

- Reverse-phase HPLC (C18 column, methanol/water gradient) for purity analysis.

- Chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers if racemic mixtures form during synthesis .

- Physical properties : Compare melting points (mp) and boiling points (bp) with literature values (e.g., CAS 50668-79-6 for structural analogs) .

How does stereochemical configuration (cis vs. trans) impact the reactivity of this compound in downstream transformations?

Advanced Research Question

The cis-diol configuration (e.g., cis-2,3-dihydrodiols) is critical for enzymatic and chemical reactivity:

- Enzymatic dehydrogenation : BphB (dihydrodiol dehydrogenase) selectively oxidizes cis-diols to catechols, a precursor for ring-cleavage reactions .

- Chemical derivatization :

- Acetylation: Cis-diols react faster with acetic anhydride due to reduced steric hindrance.

- Periodate cleavage: Cis-vicinal diols are susceptible to oxidative cleavage, forming dialdehydes .

- Case study : In PCB degradation, cis-dihydrodiols undergo dehydrogenation 10× faster than trans isomers .

What challenges arise in isolating this compound from microbial cultures, and how can they be mitigated?

Methodological Focus

Isolation challenges include low yield (<15% in batch cultures) and matrix interference. Solutions:

- Extraction : Use ethyl acetate or dichloromethane for liquid-liquid extraction. Adjust pH to 3.0 to protonate diols and improve partitioning .

- Purification :

- Silica gel chromatography (hexane/ethyl acetate, 3:1 v/v) to remove lipophilic impurities.

- Crystallization: Recrystallize from ethanol/water (1:3) at 4°C to enhance purity .

- Quantification : Calibrate against deuterated internal standards (e.g., Bromobenzene-d4) to account for matrix effects in LC-MS .

How can computational modeling predict the regioselectivity of dihydroxylation in brominated aromatic substrates?

Advanced Research Question

Density Functional Theory (DFT) and molecular docking provide insights:

- Substrate-enzyme interactions : Model the active site of BphA to predict binding affinity for brominated vs. non-brominated positions .

- Regioselectivity : Electron-withdrawing groups (e.g., -Br) direct dioxygenase activity to electron-rich positions (e.g., C2 and C3 in bromobenzene) .

- Validation : Compare computed activation energies with experimental yields (e.g., 4-bromotoluene → 2,3-dihydrodiol in >80% yield ).

What are the discrepancies in reported catalytic efficiencies of dioxygenases for brominated substrates, and how can they be resolved?

Data Contradiction Analysis

Conflicting values (e.g., 1.2 s⁻¹ vs. 0.8 s⁻¹ for BphA) may arise from:

- Enzyme sources : Recombinant vs. wild-type enzymes (e.g., Pseudomonas vs. Rhodococcus strains) .

- Assay conditions : Standardize NADH oxidation rates at 30°C and pH 7.0.

- Substrate purity : Verify brominated substrates (e.g., 4-bromotoluene, CAS 2113-57-7) are >95% pure via GC-MS .

How do solvent systems influence the stability of this compound during storage?

Basic Research Question

Stability is solvent-dependent:

- Aqueous solutions : Degrade rapidly (<24 hours at 25°C) due to autoxidation. Add 1 mM ascorbic acid to stabilize .

- Organic solvents : Store in anhydrous DMSO or acetonitrile at -20°C for >6 months. Avoid chloroform due to acid-catalyzed decomposition .

What role does this compound play in the biodegradation of brominated pollutants?

Advanced Research Question

As a metabolic intermediate:

- Pathway : Bromobenzene → cis-2,3-dihydrodiol → 2,3-dihydroxybromobenzene (via BphB) → meta-cleavage (via BphC) .

- Toxicity reduction : Dihydrodiol formation decreases electrophilicity, reducing mutagenic potential compared to parent compounds .

How can cross-coupling reactions of this compound be optimized for synthesizing functionalized aromatics?

Methodological Focus

Leverage the diol and bromine moieties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。